molecular formula C9H12Cl2N2S B3059955 2-(2-Aminoethyl)benzothiazole dihydrochloride CAS No. 152482-94-5

2-(2-Aminoethyl)benzothiazole dihydrochloride

Cat. No.: B3059955
CAS No.: 152482-94-5
M. Wt: 251.18
InChI Key: SXCKNEKTNOXFJE-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)benzothiazole dihydrochloride is a benzothiazole derivative characterized by an aminoethyl (-CH₂CH₂NH₂) substituent at the 2-position of the benzothiazole core, with two hydrochloride counterions enhancing its water solubility. The molecular formula is C₉H₁₃Cl₂N₂S, and its molecular weight is 278.19 g/mol. The dihydrochloride salt formation occurs via protonation of the amino group and the benzothiazole nitrogen, as observed in analogous compounds like 6-amino-2-(3-fluorophenyl)benzothiazole dihydrochloride .

For example, selective dihydrochloride salt formation is achievable through protonation at both the amino and heterocyclic nitrogen atoms .

Applications: Benzothiazole derivatives are widely explored for their anticancer properties. The dihydrochloride form improves solubility, facilitating in vitro testing against cancer cell lines such as HeLa (cervical) and MCF-7 (breast) .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.2ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCKNEKTNOXFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656390
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152482-94-5
Record name 2-(1,3-Benzothiazol-2-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Aminoethyl)benzothiazole dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)benzothiazole dihydrochloride typically involves the reaction of 2-aminobenzothiazole with ethylene diamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)benzothiazole dihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the benzothiazole ring .

Scientific Research Applications

2-(2-Aminoethyl)benzothiazole dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)benzothiazole dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Water Solubility Biological Activity (Example)
2-(2-Aminoethyl)benzothiazole dihydrochloride C₉H₁₃Cl₂N₂S 278.19 Aminoethyl, dihydrochloride High Under investigation
2-Aminobenzothiazole C₇H₆N₂S 150.20 Amino Moderate Moderate cytotoxicity
6-Amino-2-(3-fluorophenyl)benzothiazole dihydrochloride C₁₃H₁₀Cl₂FN₂S 343.20 3-Fluorophenyl, dihydrochloride High IC₅₀: ~10 µM (HeLa cells)
5-Amino-2-methylbenzothiazole dihydrochloride C₈H₁₀Cl₂N₂S 249.15 Methyl, dihydrochloride High Anticancer activity
2-(2-Aminoethyl)benzimidazole dihydrochloride C₉H₁₃Cl₂N₃ 266.15 Aminoethyl, dihydrochloride High Cytochrome P-450 modulation

Key Research Findings

  • Solubility and Bioavailability : Dihydrochloride salts significantly improve water solubility, enabling in vitro testing at physiologically relevant concentrations .
  • Structural-Activity Relationships (SAR): Aminoethyl Group: Enhances interaction with cellular targets through hydrogen bonding . Halogen Substituents: Fluorine at the phenyl ring (e.g., 3-fluorophenyl) increases lipophilicity and membrane permeability . Benzothiazole vs. Benzimidazole: Benzothiazoles exhibit stronger electronegativity due to sulfur, favoring interactions with electron-deficient biological targets .
  • Anticancer Activity : Dihydrochloride salts of benzothiazoles show promising IC₅₀ values against cervical (HeLa) and breast (MCF-7) cancer cells, though exact mechanisms remain under study .

Biological Activity

Overview

2-(2-Aminoethyl)benzothiazole dihydrochloride, with the molecular formula C9H12Cl2N2S, is a derivative of benzothiazole known for its diverse biological activities. This compound has been studied for its potential applications in various fields, including pharmacology and biochemistry, due to its interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, which is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Description References
AChE Inhibition Inhibits AChE, potentially beneficial for Alzheimer's disease treatment.
Antioxidant Activity Exhibits antioxidant properties, which may protect against oxidative stress in cells.
Cytotoxicity Shows cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Enzyme Interactions Modulates the activity of various enzymes, which can influence metabolic pathways.

Case Studies and Research Findings

Recent studies have investigated the effects of this compound on different biological systems:

  • Neuroprotective Studies : In vitro studies demonstrated that this compound could inhibit AChE and prevent amyloid beta aggregation, suggesting a potential role in Alzheimer's disease therapy. However, it also showed cytotoxicity in certain neuronal cell lines (PC12 cells), indicating a need for careful evaluation of its therapeutic window .
  • Anticancer Activity : Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia models. The compound's mechanism involves inducing apoptosis and disrupting cellular proliferation pathways .
  • Antioxidant Properties : The compound has been assessed for its ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity may contribute to its protective effects against neurodegeneration .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, comparisons can be made with other benzothiazole derivatives:

Compound Biological Activity Unique Features
2-Aminobenzothiazole Moderate AChE inhibitionLacks aminoethyl substitution
Riluzole (Benzothiazole derivative) Neuroprotective effects; used in ALS treatmentVoltage-gated sodium channel blocker
2-(4-Methyl-1H-pyrazol-1-yl)propylamine hydrochloride Antimicrobial propertiesDifferent target interactions

Q & A

Q. What are the recommended handling procedures and safety protocols for 2-(2-aminoethyl)benzothiazole dihydrochloride in laboratory settings?

Methodological Answer:

  • Handling: Use local exhaust ventilation and avoid contact with strong oxidizers. Containers should be sealed after use to prevent dust generation .
  • Safety Measures:
    • Skin/eye contact: Rinse immediately with water for ≥15 minutes; remove contaminated clothing .
    • Inhalation: Move to fresh air; seek medical attention if respiratory irritation persists .
    • Storage: Store in a cool, dry place away from incompatible substances (e.g., oxidizing agents) .
  • Spill Management: Collect spilled material using non-sparking tools and dispose of according to hazardous waste regulations .

Q. How can researchers verify the structural identity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Analyze 1H^1H/13C^{13}C spectra to confirm the benzothiazole core and ethylamine sidechain.
    • Mass Spectrometry (MS): Use ESI-MS to validate molecular weight (e.g., expected [M+H]+^+ for C9_9H12_{12}N2_2S·2HCl: 253.1 g/mol) .
    • Elemental Analysis: Compare experimental vs. theoretical C/H/N/S/Cl content (e.g., C 42.68%, H 4.92%) .

Q. What are the standard synthetic routes for this compound?

Methodological Answer:

  • Primary Synthesis:
    • React 2-aminobenzothiazole with ethylene diamine under acidic conditions to form the ethylamine sidechain .
    • Hydrochloride salt formation: Treat the free base with HCl gas in anhydrous ethanol, followed by recrystallization .
  • Yield Optimization: Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine:HCl) to minimize byproducts .

Advanced Research Questions

Q. How can the biological activity of 2-(2-aminoethyl)benzothiazole derivatives be systematically evaluated?

Methodological Answer:

  • Antifungal Assays:
    • Follow protocols from Catalano et al. (2013): Test against Candida albicans using broth microdilution (MIC values <10 µg/mL indicate potency) .
    • Mechanistic Studies: Use fluorescence microscopy to assess membrane disruption or ergosterol biosynthesis inhibition .
  • Neuroprotective Screening:
    • Conduct in vitro acetylcholinesterase (AChE) inhibition assays with Ellman’s reagent .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

Methodological Answer:

  • Data Normalization: Standardize assay conditions (e.g., pH, temperature, solvent) to minimize variability .
  • Structure-Activity Relationship (SAR) Analysis:
    • Compare substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring enhance antifungal activity) .
    • Use computational docking to identify binding interactions with target proteins (e.g., fungal CYP51) .

Q. How can reaction conditions be optimized for large-scale synthesis of this compound?

Methodological Answer:

  • Process Parameters:
    • Catalyst screening: Test palladium or copper catalysts for coupling efficiency .
    • Solvent selection: Use DMF or THF for higher solubility of intermediates .
  • Quality Control:
    • Monitor reaction progress via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. What analytical methods are suitable for detecting degradation products in stored samples?

Methodological Answer:

  • Stability Studies:
    • Accelerated degradation: Expose samples to 40°C/75% RH for 4 weeks .
    • HPLC-MS Analysis: Identify hydrolyzed products (e.g., free benzothiazole or ethylamine fragments) .
  • Mitigation: Add antioxidants (e.g., BHT) to storage buffers to prevent oxidation .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)benzothiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)benzothiazole dihydrochloride

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